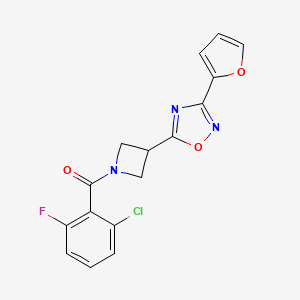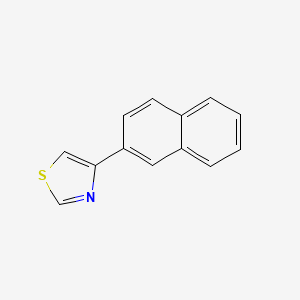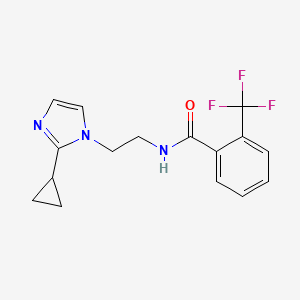
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is an essential enzyme involved in the B-cell receptor signaling pathway and is a critical target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide targets the BTK pathway, which is essential for B-cell survival and proliferation. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling and activation of various transcription factors. N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits BTK by binding to its active site, preventing downstream signaling and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis in B-cell malignancies by inhibiting the BTK pathway. It has also been shown to decrease the proliferation and migration of B-cell malignancies. In preclinical studies, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has shown a favorable safety profile and has not exhibited significant toxicity in normal cells.
実験室実験の利点と制限
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its potency as a BTK inhibitor and its favorable safety profile. However, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has limitations in terms of its selectivity, as it can also inhibit other kinases in the BTK pathway. Additionally, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the development of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide and other BTK inhibitors. One potential direction is the use of combination therapies to enhance the efficacy of BTK inhibitors. Another direction is the development of more selective BTK inhibitors that can target specific isoforms of BTK. Additionally, the use of BTK inhibitors in other disease indications, such as autoimmune disorders, is an area of active research.
合成法
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is synthesized using a multistep process involving the reaction of 2-(trifluoromethyl)benzoic acid with 2-cyclopropyl-1H-imidazole-1-ethanol in the presence of a coupling agent. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product.
科学的研究の応用
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have demonstrated that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of BTK and can induce apoptosis in B-cell malignancies. N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has also shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
特性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDUCMKGJUUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2789051.png)
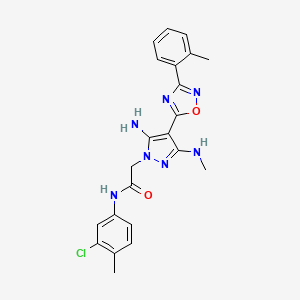
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2789053.png)
![7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2789054.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2789055.png)
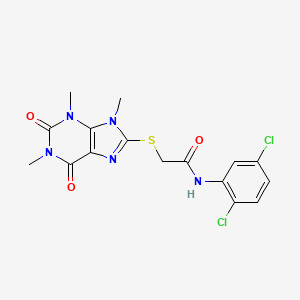
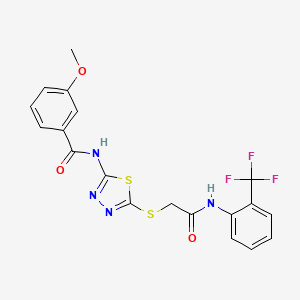
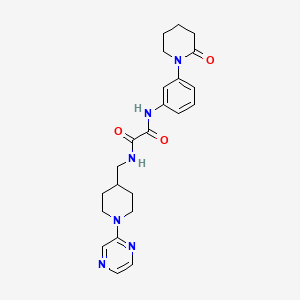
![1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one](/img/structure/B2789062.png)
![3,5-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2789063.png)
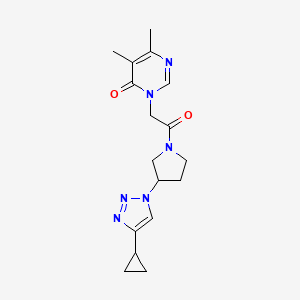
![2-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2789071.png)
